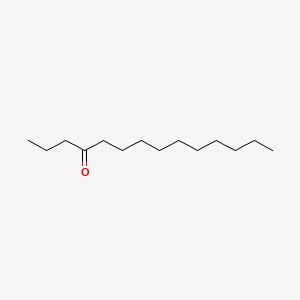
4-Tetradecanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a ketone with a long carbon chain, making it a member of the aliphatic ketones. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Tetradecanone can be synthesized through several methods. One common method involves the reaction of myristoyl chloride with phenol in the presence of aluminum chloride in solvents like tetrachloroethane or nitrobenzene . Another method includes the Fries rearrangement of phenyl myristate with aluminum chloride . Additionally, it can be obtained by the reaction of myristic acid with phenol in the presence of zinc chloride (Nencki reaction) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Tetradecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts are employed.
Major Products Formed:
Oxidation: Tetradecanoic acid.
Reduction: Tetradecanol.
Substitution: Various substituted tetradecanones depending on the nucleophile used.
Applications De Recherche Scientifique
4-Tetradecanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Mécanisme D'action
The mechanism of action of 4-Tetradecanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in redox reactions, acting as an electron donor or acceptor. It can also form hydrogen bonds with biological molecules, influencing their structure and function. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a pharmaceutical agent .
Comparaison Avec Des Composés Similaires
Tetradecane: A hydrocarbon with the formula C₁₄H₃₀, lacking the ketone functional group.
Tetradecanol: An alcohol with the formula C₁₄H₃₀O, differing by the presence of a hydroxyl group instead of a carbonyl group.
Uniqueness of 4-Tetradecanone: this compound is unique due to its ketone functional group, which imparts distinct chemical reactivity compared to its hydrocarbon and alcohol counterparts. This functional group allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
26496-20-8 |
|---|---|
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
tetradecan-4-one |
InChI |
InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-13-14(15)12-4-2/h3-13H2,1-2H3 |
Clé InChI |
OWIOJZLDFONFSU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















